ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the acetamido group: This step involves the reaction of the thiophene derivative with an appropriate acetamido precursor under suitable conditions.
Attachment of the ethyl ester group: This can be done through esterification reactions using ethyl alcohol and a suitable acid catalyst.
Incorporation of the 4-methylphenoxy group: This step involves the reaction of the intermediate compound with 4-methylphenol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
Ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is used in the development of new catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the 4-methylphenoxy group, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C19H21NO4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-19(22)17-14-5-4-6-15(14)25-18(17)20-16(21)11-24-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,20,21) |
InChI Key |
DMLHUALSUKSBCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.